molecular formula C21H19N3O2 B15345491 N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene CAS No. 55398-25-9

N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene

Cat. No.: B15345491
CAS No.: 55398-25-9
M. Wt: 345.4 g/mol
InChI Key: JQCSHZDWHXXNQQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include benzoyl chloride for esterification and various nucleophiles for substitution reactions. Major products formed from these reactions include polar dyes and macromolecular-bound dyes .

Scientific Research Applications

N-Benzoyloxy-N-methyl-4-aminoazobenzene is a synthetic compound investigated for its carcinogenic activity and reactivity with nucleophilic reagents . Research on this compound primarily focuses on its role as a model for understanding the mechanisms of carcinogenesis induced by related azo dyes . While the search results do not provide information specifically on N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene, they do offer insights into the applications and implications of N-Benzoyloxy-N-methyl-4-aminoazobenzene in scientific research.

Carcinogenic Activity

N-benzoyloxy-N-methyl-4-aminoazobenzene induces sarcomas at the site of subcutaneous injection in rats, demonstrating its carcinogenic potential . It is more carcinogenic than other related dyes, possibly due to its stability in neutral lipids . The electrophilic reactivity and subcutaneous carcinogenicities of these dyes do not directly correlate with the hepatocarcinogenic activities of the parent dyes .

Reactivity with Biological Molecules

N-Benzoyloxy-N-methyl-4-aminoazobenzene reacts non-enzymatically with methionine and guanosine at neutral pH . It also reacts with deoxyguanosine and DNA in vitro, forming adducts . These adducts include N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene, which occurs as cis and trans isomers, and 3-(deoxy-guanosin-N2-yl)-N-methyl-4-aminoazobenzene .

Metabolic Activation

Enzymes metabolize aminoazo dyes into ultimate carcinogenic forms . Studies on N-methyl-4-aminoazobenzene (MAB) reveal that N-hydroxylation, a critical step in its metabolism, is catalyzed by cytochrome P-450 systems .

DNA Adduct Formation and Release

N-Benzoyloxy-N-methyl-4-aminoazobenzene reacts with DNA, leading to the rapid release of guanine derivatives . These derivatives are formed by depurination of N-7 substituted adducts in the DNA .

Implications for Cancer Treatment

Mechanism of Action

Properties

CAS No.

55398-25-9

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

[N-methyl-4-[(4-methylphenyl)diazenyl]anilino] benzoate

InChI

InChI=1S/C21H19N3O2/c1-16-8-10-18(11-9-16)22-23-19-12-14-20(15-13-19)24(2)26-21(25)17-6-4-3-5-7-17/h3-15H,1-2H3

InChI Key

JQCSHZDWHXXNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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